![molecular formula C5H13NO B2495859 (2S)-4-(methylamino)butan-2-ol CAS No. 156298-91-8](/img/structure/B2495859.png)
(2S)-4-(methylamino)butan-2-ol
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Overview
Description
(2S)-4-(methylamino)butan-2-ol is a chiral amine that has a variety of applications in scientific research. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In
Scientific Research Applications
1. Stereoselective Synthesis of Enantiopure Amino Compounds This compound plays a crucial role in the stereoselective synthesis of enantiopure amino compounds . The Mitsunobu Azidation of (2S,RS)-1-(p-Tolylsulfinyl)butan-2-ol is a key step for a highly stereoselective preparation of enantiomerically pure amino compounds via chiral sulfoxide chemistry .
Kinetics Study on 2-Methyl-2-Butanol Oxidation
The compound is used in the study of the kinetics of the important initial steps of 2-methyl-2-butanol (2M2B) oxidation . This includes hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of 2M2B molecules, and unimolecular isomerization and decomposition reactions of 2M2B radicals .
Interfacial Solvent Structure Study
“(2S)-4-(methylamino)butan-2-ol” is used in the study of interfacial solvent structure in LiBr electrolyte solutions . This study is carried out at Au electrodes .
Mechanism of Action
Mode of Action
It’s known that the compound undergoes oxidation reactions . These reactions include hydrogen-atom abstraction by hydroxyl radicals, dehydration reactions, and unimolecular isomerization and decomposition .
Pharmacokinetics
The compound undergoes oxidation, which is a common metabolic pathway . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The compound is known to undergo oxidation reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S)-4-(methylamino)butan-2-ol. For instance, the compound’s oxidation reactions are influenced by the presence of hydroxyl radicals . .
properties
IUPAC Name |
(2S)-4-(methylamino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDGQVQQGSYMK-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(methylamino)butan-2-ol |
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